3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose
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Overview
Description
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the reaction of glucose with benzyl chloride in the presence of a base to form the benzylated derivative. This is followed by the formation of the isopropylidene group using acetone and an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted benzyl derivatives .
Scientific Research Applications
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Helps in studying the role of glycans in biological systems, including cell signaling and immune responses.
Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related pathways.
Industry: Used in the production of biochemical reagents and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose involves its interaction with glycan-related pathways. It acts as a substrate or inhibitor in enzymatic reactions involving glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes responsible for the synthesis and degradation of glycans .
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another glucose derivative with similar protective groups.
1,2-O-Isopropylidene-α-D-glucofuranose: A simpler derivative with only one isopropylidene group
Uniqueness: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is unique due to its specific protective groups, which make it particularly useful in glycobiology research. The benzyl and isopropylidene groups provide stability and selectivity in chemical reactions, making it a valuable tool for synthesizing complex carbohydrates .
Properties
IUPAC Name |
(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFIYJOTIJKSX-HHHGZCDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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